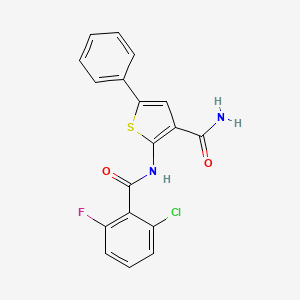

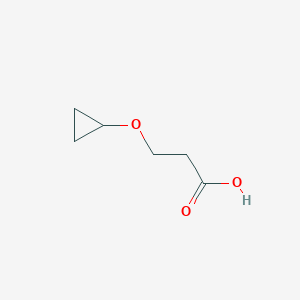

![molecular formula C10H13N5O B2673532 2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol CAS No. 1243779-24-9](/img/structure/B2673532.png)

2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol” is a compound that contains a 1,2,4-triazole ring system . The 1,2,4-triazole ring system is known for its wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . Reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide have been studied .Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis

The electrolytic oxidation destabilized 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4ATA), but increased the stability of 3-amino-1,2,4-triazole (3ATA) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Selective Generation and Condensation

The synthesis and condensation of 2-(1H-1,2,4-triazol-1-yl)ethanols, a category that includes 2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol, have been studied for their herbicidal and antifungal activities. The selective generation of these compounds through the reaction with carbonyl compounds demonstrates their versatility and potential in agricultural and medicinal chemistry. This process involves the careful choice of precursors and stabilizing groups to yield a wide diversity of substituted triazoles (Lassalas et al., 2017).

Molecular Docking Studies

The interaction of triazole derivatives with biological receptors has been explored through molecular docking studies. These studies provide insights into the inhibitory actions of compounds on specific targets, offering a method to predict the effectiveness of triazole derivatives in biological systems (Nayak & Poojary, 2019).

Amino-Protective Groups for Peptide Synthesis

Modifications of 2-(methylsulphonyl)ethanol to introduce amino-protective groups showcase the utility of triazole derivatives in peptide synthesis. These protective groups, labile in alkaline media, offer new methodologies for the synthesis and protection of peptides, highlighting the versatility of triazole derivatives in synthetic organic chemistry (Verhart & Tesser, 2010).

Crystal Structure Analysis

The study of the crystal structure of triazole derivatives contributes to the understanding of molecular configurations and interactions. Such analyses are crucial for designing compounds with specific properties, including those related to electronic and structural characteristics essential for material science and engineering applications (Ye et al., 2009).

Corrosion Inhibition

Triazole derivatives have been studied for their efficacy as corrosion inhibitors for metals. These compounds, including specific triazole derivatives, show promise in protecting metals from corrosion in various environments, making them valuable in industrial applications related to metal preservation and protection (Lebrini et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZAKSUQHXMGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)

![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)

![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)

![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)